
3-(2-Fluoroethyl)-1-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoroethyl)-1-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The addition of a fluoroethyl group and a methyl group to the thiourea backbone gives this compound unique properties that make it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-1-methylthiourea typically involves the reaction of 2-fluoroethylamine with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-Fluoroethylamine+Methyl isothiocyanate→this compound
The reaction is usually complete within a few hours, and the product can be isolated by filtration and recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(2-Fluoroethyl)-1-methylthiourea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学的研究の応用
3-(2-Fluoroethyl)-1-methylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2-Fluoroethyl)-1-methylthiourea involves its interaction with various molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The thiourea group can interact with enzymes and proteins, potentially inhibiting their activity. This makes the compound of interest in the study of enzyme inhibitors and other therapeutic agents.
類似化合物との比較
Similar Compounds
- 3-(2-Fluoroethyl)-1-phenylthiourea
- 3-(2-Fluoroethyl)-1-ethylthiourea
- 3-(2-Fluoroethyl)-1-propylthiourea
Uniqueness
3-(2-Fluoroethyl)-1-methylthiourea is unique due to the presence of both a fluoroethyl group and a methyl group. This combination can enhance its chemical stability and biological activity compared to other thiourea derivatives. The fluoroethyl group, in particular, can improve the compound’s ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry.
特性
分子式 |
C4H9FN2S |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-3-methylthiourea |
InChI |
InChI=1S/C4H9FN2S/c1-6-4(8)7-3-2-5/h2-3H2,1H3,(H2,6,7,8) |
InChIキー |
CBWXEOIXKUYHHU-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
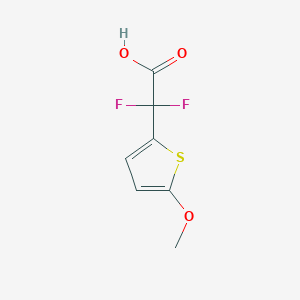
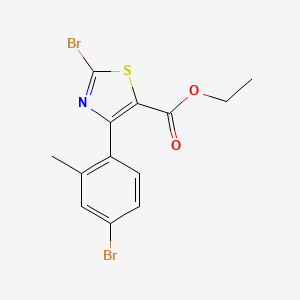
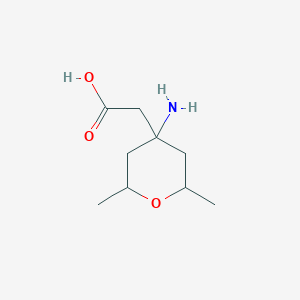
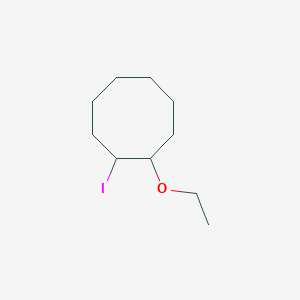
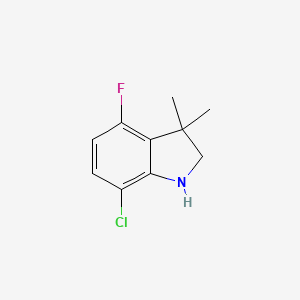
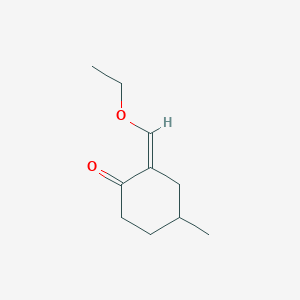
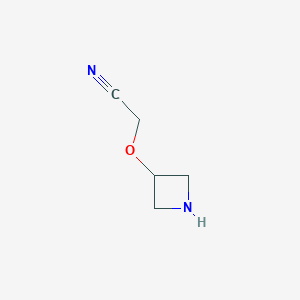
![2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B13075002.png)
![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)

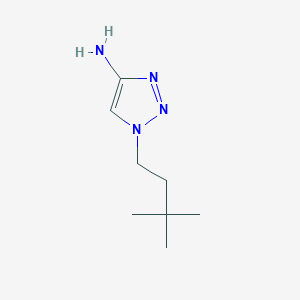
![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)

